REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([OH:7])=[O:6].[C:15]([Cu])#[N:16].CO.ClCCl>CN(C=O)C>[C:15]([C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([OH:7])=[O:6])#[N:16] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)O)C=C(C1)C(F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
CuCN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
MeOH dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at 150° C. for 15-16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction completion
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched into the ice-water slurry (1000 mL)
|
Type
|
FILTRATION
|
Details
|
filtered over celite
|
Type
|
EXTRACTION
|
Details
|
Compound was extracted in the ethyl acetate (250 mL×3)
|
Type
|
WASH
|
Details
|
Organic layer was washed with water (150 mL)
|
Type
|
CUSTOM
|
Details
|
by drying
|
Type
|
CONCENTRATION
|
Details
|
Organic layer was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Then again the crude was dissolved in ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with (250 mL×3)
|
Type
|
CUSTOM
|
Details
|
to get pH 3
|
Type
|
EXTRACTION
|
Details
|
Then aqueous layer was extracted with ethyl acetate (250 mL×3)
|
Type
|
WASH
|
Details
|
This combined organic layer was washed with water (150 mL)
|
Type
|
CUSTOM
|
Details
|
by drying
|
Type
|
CONCENTRATION
|
Details
|
Organic layer was concentrated under reduced pressure
|
Reaction Time |
15.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=O)O)C=C(C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |